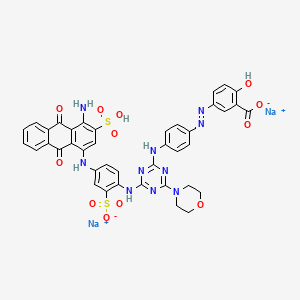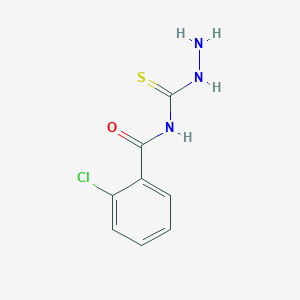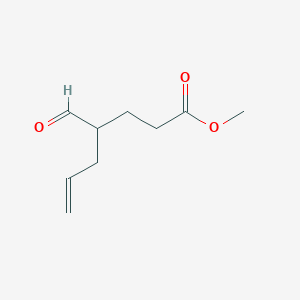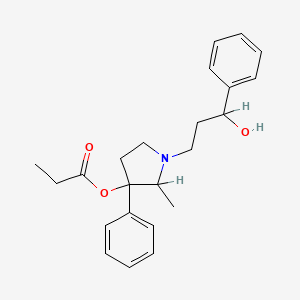
1-(3-Hydroxy-3-phenylpropyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxy-3-phenylpropyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with hydroxy, phenyl, and propionoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-3-phenylpropyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as 3-hydroxy-3-phenylpropylamine and 2-methyl-3-phenyl-3-propionoxypyrrolidine, under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Hydroxy-3-phenylpropyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
1-(3-Hydroxy-3-phenylpropyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with enzymes or receptors.
Industry: It may be used in the production of specialty chemicals or as an intermediate in manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxy-3-phenylpropyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the context of its use, such as in medicinal or biological research.
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share structural similarities and are used in various applications, including medicinal chemistry.
Phenoperidine: Another compound with a similar structure, used in pharmacological studies.
Uniqueness
1-(3-Hydroxy-3-phenylpropyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
Propiedades
Número CAS |
72050-85-2 |
|---|---|
Fórmula molecular |
C23H29NO3 |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
[1-(3-hydroxy-3-phenylpropyl)-2-methyl-3-phenylpyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C23H29NO3/c1-3-22(26)27-23(20-12-8-5-9-13-20)15-17-24(18(23)2)16-14-21(25)19-10-6-4-7-11-19/h4-13,18,21,25H,3,14-17H2,1-2H3 |
Clave InChI |
IQXUBYWQPYGRRL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1(CCN(C1C)CCC(C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14468864.png)

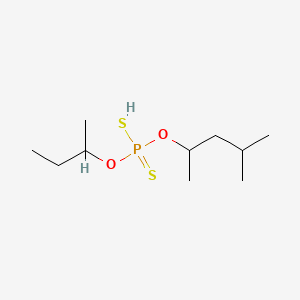
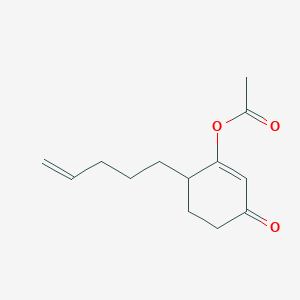


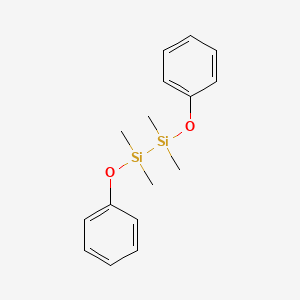

![5-[4-(1-Benzofuran-2-yl)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14468904.png)
